5-Bromopyridine-2-carboximidamide
Description
5-Bromopyridine-2-carboximidamide is a halogenated pyridine derivative with a carboximidamide functional group at the 2-position and a bromine substituent at the 5-position. Its structure combines electron-withdrawing (bromine) and electron-donating (carboximidamide) groups, enabling diverse reactivity in nucleophilic substitution or coordination chemistry.
Properties
IUPAC Name |
5-bromopyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEPYTQXSKXWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-2-carboximidamide typically involves the bromination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 5-bromopyridine with cyanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-Bromopyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboximidamide group can be oxidized to form carboxylic acids or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 5-substituted pyridine derivatives.
Oxidation: Products include 5-bromopyridine-2-carboxylic acid.
Reduction: Products include 5-bromopyridine-2-amine.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
5-Bromopyridine-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-2-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboximidamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the target and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence focuses on 5-bromo-2-chloropyrimidin-4-amine (a pyrimidine derivative), key comparisons can be drawn with pyridine-based analogs to contextualize 5-bromopyridine-2-carboximidamide’s properties:
2.1 Structural and Electronic Features
- Planarity : Pyrimidine derivatives like 5-bromo-2-chloropyrimidin-4-amine exhibit near-planar heterocyclic rings (r.m.s. deviation: 0.087 Å) due to conjugation . Pyridine analogs, including 5-bromopyridine-2-carboximidamide, are expected to display similar planarity but may differ due to substituent effects (e.g., carboximidamide’s bulk).
- Hydrogen Bonding : The pyrimidine derivative forms 2D networks via N–H···N interactions . In contrast, 5-bromopyridine-2-carboximidamide’s carboximidamide group (NH₂–C=NH₂) likely enables stronger hydrogen bonding, enhancing solubility or coordination capacity.
Biological Activity
5-Bromopyridine-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article summarizes the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.
The biological activity of 5-Bromopyridine-2-carboximidamide primarily involves its role as a neuroprotective agent and its potential anticancer properties .
- Neuroprotection : The compound has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is crucial for managing neurodegenerative diseases. Selective inhibition of nNOS can prevent excessive nitric oxide production, reducing neuronal damage during ischemic events .
- Anticancer Activity : Preliminary studies indicate that 5-Bromopyridine-2-carboximidamide may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
Case Studies
- Neurodegenerative Disorders : In a study involving animal models of stroke, compounds similar to 5-Bromopyridine-2-carboximidamide demonstrated significant neuroprotective effects by reducing infarct size and improving neurological outcomes .
- Cancer Cell Lines : A recent investigation assessed the cytotoxicity of 5-Bromopyridine-2-carboximidamide against several cancer cell lines, including FaDu hypopharyngeal carcinoma cells. Results indicated that the compound exhibited enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .
Table 1: Biological Activity Summary
| Biological Activity | Model/System | Result |
|---|---|---|
| nNOS Inhibition | In vitro assays | IC50 = 0.368 μM |
| Cytotoxicity | FaDu cells | Enhanced apoptosis |
| Neuroprotection | Animal stroke model | Reduced infarct size |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | nNOS Inhibition (IC50) | Cytotoxicity (IC50) |
|---|---|---|
| Base Compound | 0.368 μM | Not tested |
| Methyl substitution | Increased potency | Decreased cytotoxicity |
| Fluorination | Improved selectivity | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
